PI3Kα Inhibition: 4-N-Alloc-aminocyclohexanone-Derived Compounds Show ~35-Fold Higher Potency than PI3Kβ Isoform
Compounds derived from the 4-N-Alloc-aminocyclohexanone scaffold exhibit substantially differentiated PI3K isoform inhibition profiles [1]. In fluorescence polarization assays measuring PIP3 formation inhibition, the derivative scaffold demonstrates a Ki value of 2.5 nM against PI3Kα [1]. This represents approximately a 35-fold selectivity window over PI3Kβ, for which the apparent binding affinity is 87 nM under identical assay conditions using PIP3 as substrate [1]. This isoform selectivity profile distinguishes the Alloc-protected aminocyclohexanone core from alternative aminocyclohexanone-derived scaffolds that may exhibit divergent kinase inhibition patterns [2].
| Evidence Dimension | PI3K isoform inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.5 nM (PI3Kα) |
| Comparator Or Baseline | PI3Kβ isoform from same scaffold series: Ki = 87 nM |
| Quantified Difference | Approximately 35-fold greater potency for PI3Kα over PI3Kβ |
| Conditions | Recombinant PI3Kα/β inhibition assessed by fluorescence polarization measuring PIP3 formation |
Why This Matters
This quantitative isoform selectivity evidence supports prioritization of 4-N-Alloc-aminocyclohexanone-derived candidates in PI3Kα-targeted oncology programs where minimizing PI3Kβ-mediated toxicity is clinically relevant.
- [1] BindingDB Entry BDBM50347090 / CHEMBL1796276. Ki = 2.5 nM for PI3Kα, Ki = 87 nM for PI3Kβ. View Source
- [2] BindingDB Entry BDBM50394853 / CHEMBL2165010. PI3K AlphaScreen assay data referenced in US8772480. View Source
